6-Fluoro-3,3-dimethylindoline

Overview

Description

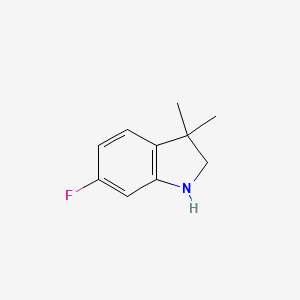

6-Fluoro-3,3-dimethylindoline (CAS: 930790-62-8) is a fluorinated indoline derivative with the molecular formula C₁₀H₁₂FN. Its structure features a fluorine substituent at the 6-position of the indoline core and two methyl groups at the 3-position (). The compound’s SMILES representation is CC1(CNC2=C1C=CC(=C2)F)C, and its InChIKey is DBOCDDQLMXSTPI-UHFFFAOYSA-N (). It is primarily used in research and industrial applications, such as pharmaceutical intermediate synthesis and as a laboratory chemical ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3-dimethylindoline typically involves the fluorination of indoline derivatives. One common method is the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor as fluorinating agents . The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3-dimethylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted indoline compounds.

Scientific Research Applications

6-Fluoro-3,3-dimethylindoline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its fluorinated structure imparts desirable properties such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 6-fluoro-3,3-dimethylindoline, differing in substituent positions or functional groups:

Key Observations :

- Positional Isomerism : 7-Fluoro-3,3-dimethylindoline (CAS: 866208-25-5) differs only in the fluorine position (7 vs. 6), which can influence electronic properties and reactivity ().

- Functional Group Variations: The addition of a ketone (e.g., 6-Amino-3,3-dimethylindolin-2-one) or isoindolinone core (e.g., 6-Fluoro-3,3-dimethylisoindolin-1-one) alters hydrogen-bonding capacity and solubility ().

- Steric and Electronic Effects : The trifluoromethyl group in 3-Hydroxy-6-methyl-3-(trifluoromethyl)indolin-2-one introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in this compound ().

Physical and Chemical Properties

Melting Points and Stability:

- This compound: No explicit melting point reported, but collision cross-section data (e.g., 134.7 Ų for [M+H]+) suggest moderate polarity ().

- 2-Phenyl-3,3-dimethylindoline : Melts at 93°C (), indicating that phenyl substitution increases rigidity compared to fluoro-substituted analogues.

- 3-Hydroxy-6-methyl-3-(trifluoromethyl)indolin-2-one : Melts at 205–206°C, reflecting strong intermolecular interactions due to hydroxyl and ketone groups ().

Reactivity:

- This compound : The fluorine atom may direct electrophilic substitution reactions to the 4- or 5-position of the indoline ring.

- 6-Amino-3,3-dimethylindolin-2-one: The amino group enhances nucleophilicity, making it more reactive toward acylating agents ().

- Isoindolinone Derivatives: The ketone group in isoindolinones (e.g., 6-Fluoro-3,3-dimethylisoindolin-1-one) can undergo condensation reactions, unlike the secondary amine in this compound ().

Critical Analysis of Data Limitations

- Conflicting CAS Entries : and describe [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine (CAS: 343-93-1), a distinct compound often confused with this compound due to naming similarities.

Biological Activity

6-Fluoro-3,3-dimethylindoline is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of a fluorine atom and two methyl groups, contribute to its reactivity and potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical reactions. One common method involves the reduction of 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole using reducing agents such as lithium aluminum hydride or sodium borohydride. This multi-step synthesis highlights the complexity involved in creating halogenated indoles, which are often characterized by their significant biological activities.

Key Synthesis Steps

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Reduction | LiAlH₄ or NaBH₄ | Formation of this compound |

| 2 | Indolization | Fischer Indolization | Formation of indole structure |

| 3 | Alkylation | Alkyl halides | Substitution at nitrogen or carbon positions |

Pharmacological Effects

Research indicates that compounds within the indole family exhibit a range of pharmacological effects, including:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation in various human cancer cell lines. For instance, it has been observed to exert cytotoxic effects on breast and colon cancer cells at low nanomolar concentrations .

- Neuropharmacological Effects : The compound has been implicated in modulating neurotransmitter systems, particularly through serotonin reuptake inhibition. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is thought to be mediated through its interactions with specific biological targets. Research has identified several mechanisms through which this compound may exert its effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It appears to interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

In a study published in PMC, researchers evaluated the effect of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

A separate investigation focused on the neuropharmacological properties of the compound found that it effectively inhibited serotonin reuptake in vitro. This activity was compared to established SSRIs (Selective Serotonin Reuptake Inhibitors), demonstrating comparable efficacy while suggesting a potentially different side effect profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-3,3-dimethylindoline, and how can reaction conditions be optimized?

- Methodology :

- Fluorination Strategies : Use electrophilic fluorination agents (e.g., Selectfluor™) or nucleophilic substitution (e.g., KF in polar aprotic solvents) to introduce fluorine at the 6-position. Precursor selection (e.g., nitro- or halogenated indolines) is critical .

- Cyclization : Employ Buchwald-Hartwig amination or acid-catalyzed cyclization for indoline ring formation. Temperature control (80–120°C) and catalysts (e.g., Pd/C or ZnCl₂) are key parameters .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR (singlet for 3,3-dimethyl groups at δ 1.2–1.5 ppm) confirm structure. Compare with computational predictions (DFT) for validation .

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₂FN: 165.1).

- IR : C-F stretch (1100–1200 cm⁻¹) and indoline ring vibrations (1500–1600 cm⁻¹) .

Q. How can researchers mitigate safety risks during synthesis and handling of this compound?

- Methodology :

- Hazard Identification : Refer to Safety Data Sheets (SDS) for fluorinated indolines, emphasizing respiratory protection (N95 masks) and glovebox use for volatile intermediates .

- Waste Disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal. Use fume hoods for reactions involving HF byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of 3,3-dimethyl and 6-fluoro groups influence electrophilic substitution reactivity?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density and LUMO locations. Compare with experimental nitration or halogenation outcomes .

- Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) under varying conditions. Dimethyl groups may sterically hinder para-substitution, favoring meta-products .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodology :

- Polymorphism Screening : Use DSC and X-ray crystallography to identify polymorphic forms. Solvent choice (e.g., DMF vs. EtOH) during recrystallization affects crystal packing .

- Batch Comparison : Analyze synthetic batches via GC-MS for trace impurities (e.g., unreacted precursors) that alter physical properties .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

- Methodology :

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) at the 4- or 5-position. Steric hindrance from dimethyl groups may require bulky ligands (e.g., SPhos) .

- Biological Screening : Use fluorescence tagging (e.g., dansyl chloride) to track cellular uptake in vitro. Compare with non-fluorinated analogs to assess fluorine’s role in bioactivity .

Properties

IUPAC Name |

6-fluoro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOCDDQLMXSTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259936 | |

| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930790-62-8 | |

| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930790-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.